molecular formula C12H13FN2O2S B2878156 4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl methyl ether CAS No. 477856-66-9

4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl methyl ether

Cat. No.: B2878156
CAS No.: 477856-66-9
M. Wt: 268.31
InChI Key: PQPKQFTVBNSBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl methyl ether is a synthetic 1,3,4-oxadiazole derivative of significant interest in medicinal chemistry and antibacterial research . The 1,3,4-oxadiazole core is a privileged structure in drug discovery, known to act as a bioisostere for carboxylic acids, esters, and carboxamides, which can fine-tune the properties of lead compounds . Compounds featuring this heterocycle have demonstrated a broad spectrum of pharmacological activities, including potent antibacterial, antifungal, and anticancer effects . Specifically, recent research into 1,3,4-oxadiazole-based molecules has shown promising activity against challenging Gram-positive pathogens, such as Staphylococcus aureus (including MRSA strains), by targeting pathways like lipoteichoic acid (LTA) biosynthesis . The structure of this particular compound incorporates a 3-fluoropropylsulfanyl substituent at the 5-position of the oxadiazole ring, a modification that is strategically valuable. The incorporation of fluorine atoms and alkyl chains is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and overall bioavailability, making this derivative a valuable candidate for structure-activity relationship (SAR) studies . Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a probe for investigating new antibacterial targets . It is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

2-(3-fluoropropylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2S/c1-16-10-5-3-9(4-6-10)11-14-15-12(17-11)18-8-2-7-13/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPKQFTVBNSBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl methyl ether, with the molecular formula C12H13FN2O2SC_{12}H_{13}FN_2O_2S and a molecular weight of 268.31 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

  • Molecular Formula : C12H13FN2O2SC_{12}H_{13}FN_2O_2S
  • Molecular Weight : 268.31 g/mol
  • CAS Number : 477856-66-9
  • Structure : The compound features a 1,3,4-oxadiazole ring substituted with a phenyl group and a methoxy group, along with a sulfanyl group attached to a fluoropropyl chain.

Biological Activity Overview

The biological evaluation of this compound has revealed promising activities against various cancer cell lines. The following sections detail specific studies and findings related to its biological effects.

Case Studies and Research Findings

  • Cell Line Studies :
    • A study evaluated the antiproliferative activity of the compound against several human cancer cell lines including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated that the compound exhibits significant cytotoxic effects with IC50 values suggesting potent inhibition of cell growth at micromolar concentrations .
    Cell LineIC50 (µM)
    HT-295.0
    M217.5
    MCF76.0
  • Mechanism of Action :
    • The compound appears to induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation. This mechanism is similar to that observed in other oxadiazole derivatives known for their anticancer properties .
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that treatment with the compound led to significant disruption of microtubule dynamics, which is essential for mitosis. This effect was assessed using immunofluorescence techniques to visualize β-tubulin structures in treated cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in the substituents on the oxadiazole ring and variations in the alkyl chain length have been explored to enhance solubility and bioavailability while retaining or improving anticancer activity .

Safety and Toxicology

While initial studies indicate potent anticancer activity, further research is necessary to evaluate the safety profile and potential toxic effects of this compound. Toxicity assessments are vital for determining therapeutic indices and guiding future clinical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,3,4-oxadiazole derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Structural and Substituent Variations

1,3,4-Oxadiazole derivatives vary primarily in substituents at the 2- and 5-positions. Key comparisons include:

Compound Name / ID Oxadiazole Substituents Phenyl Ring Substituents Key Features Reference
Target Compound 5-(3-Fluoropropylsulfanyl) 4-Methoxy Fluoropropyl chain, methoxy group -
Compound 7c–7f () 5-(Thiazolylmethyl) Varied anilides Thiazole-propanamide hybrids
Methyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl ether (13) 5-Methyl 4-Methoxy Simple methyl group, high synthetic yield
6a () 5-(Allylthio) Methoxyimino-acetate Allylthio group, lower yield
19b–19e () 5-(Chlorophenylthio) Thioalkanoic acids Chloro and fluoropropyl groups

Key Observations:

  • Fluorinated vs.
  • Methoxy Group : The para-methoxy group (shared with compound 13) likely improves solubility relative to electron-withdrawing substituents (e.g., chlorophenyl in 19b–19e) .
  • Hybrid Structures: Compounds like 7c–7f incorporate thiazole-propanamide moieties, which may enhance binding to enzymes like urease, as noted in .

Physicochemical Properties

  • Melting Points: Non-fluorinated derivatives (e.g., compound 13) exhibit lower melting points (88°C, oil) compared to crystalline analogs like 7c–7f (134–178°C), suggesting fluorination could reduce crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.